3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide
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Overview
Description
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method includes the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported boron trifluoride (BF3). The reaction is carried out in ethanol at reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvent systems is preferred to ensure sustainability and cost-effectiveness. The catalyst can be easily removed from the reaction mixture by simple filtration and reused multiple times without losing its activity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities .
Scientific Research Applications
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has shown its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: Known for its anticancer and anticonvulsant activities.
2-thioxo-4(3H)-quinazolinone: Exhibits antibacterial and antifungal properties.
N-substituted-2,3-dihydroquinazolin-4(1H)-one: Acts as a cholinesterase inhibitor and has potential as a neuroprotective agent.
Uniqueness
Its ability to interact with multiple biological targets makes it a versatile compound for drug development and other scientific research .
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h1-9H,10-11H2,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLDRTZJROHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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